Product packaging for Isochrysotricine(Cat. No.:)

Isochrysotricine

Cat. No.: B1250984
M. Wt: 338.4 g/mol
InChI Key: QYWQQLPGAZOYAL-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochrysotricine is a naturally occurring compound identified as a member of the β-carboline family . The first enantioselective total synthesis of (–)-isochrysotricine was achieved using a gold-catalyzed allene cycloisomerization strategy, highlighting modern approaches in natural product synthesis . The development of such synthetic routes is crucial for making this compound more readily available for thorough biological investigation. As a β-carboline alkaloid, this compound is of significant interest in medicinal chemistry and chemical biology research. This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2 B1250984 Isochrysotricine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(2S,5R)-5-methyl-5-[(2-methylpyrido[3,4-b]indol-1-yl)methyl]oxolan-2-yl]propan-2-ol

InChI

InChI=1S/C21H26N2O2/c1-20(2,24)18-9-11-21(3,25-18)13-17-19-15(10-12-23(17)4)14-7-5-6-8-16(14)22-19/h5-8,10,12,18,24H,9,11,13H2,1-4H3/t18-,21+/m0/s1

InChI Key

QYWQQLPGAZOYAL-GHTZIAJQSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](O1)C(C)(C)O)CC2=C3C(=C4C=CC=CC4=N3)C=CN2C

Canonical SMILES

CC1(CCC(O1)C(C)(C)O)CC2=C3C(=C4C=CC=CC4=N3)C=CN2C

Synonyms

isochrysotricine

Origin of Product

United States

Advanced Synthetic Strategies for Isochrysotricine

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for biological activity. For isochrysotricine, this involves controlling the formation of stereogenic centers and the transfer of chirality throughout the synthetic sequence.

Pioneering Methodologies and Key Steps

The first enantioselective total syntheses of (−)-isochrysotricine were reported, confirming its absolute configuration rsc.orgrsc.orgcolab.wsrsc.org. These pioneering methodologies established key strategies for constructing the complex β-carboline framework with the correct stereochemistry. A central theme in these syntheses involves the formation of the furan (B31954) ring system, which is a core structural motif of this compound rsc.orgrsc.org.

A key intermediate in one such synthesis is a 2,5-dihydrofuran (B41785) derivative, which is subsequently converted to the tetrahydrofuran (B95107) precursor of the β-carboline moiety through steps including Pictet-Spengler cyclization and aromatization rsc.orgrsc.org. The retrosynthetic analysis often traces this compound back to isocyclocapitelline, highlighting a close synthetic relationship between these two alkaloids rsc.orgrsc.org.

Stereochemical Control and Chirality Transfer

Achieving high stereoselectivity is paramount in the enantioselective synthesis of this compound. Various strategies have been employed to control the formation of new stereocenters and to transfer existing stereochemical information throughout the synthetic route rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.nettaylorandfrancis.comnih.govd-nb.infofrontiersin.orgrijournals.com.

One effective approach involves the use of chiral starting materials or reagents to induce asymmetry rsc.orgrsc.org. Kinetic resolution techniques, such as the Katsuki-Sharpless epoxidation, have been utilized to obtain enantiomerically enriched intermediates rsc.orgrsc.org. Subsequent transformations of these chiral intermediates are designed to proceed with high diastereoselectivity, ensuring the correct relative and absolute configuration in the final product rsc.orgrsc.org.

A particularly efficient strategy for stereochemical control in the synthesis of this compound is the center-to-axis-to-center chirality transfer rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.net. This process involves the transfer of stereochemical information from a stereogenic center in a precursor molecule to a chiral axis (axial chirality), and then from the chiral axis to a new stereogenic center formed during a subsequent reaction rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.net.

In the context of this compound synthesis, this type of chirality transfer has been demonstrated using copper-mediated reactions of propargyl oxiranes and subsequent gold-catalyzed cycloisomerization of the resulting allenes rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.net. This sequence allows for the highly efficient transfer of chirality, resulting in products with excellent stereochemical purity rsc.orgrsc.orgtaylorandfrancis.com.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis plays a crucial role in the advanced synthetic strategies for this compound, enabling efficient and selective construction of key heterocyclic ring systems rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.netresearchgate.netacs.orgiupac.orgresearchgate.netaalto.fiepfl.chthieme-connect.deiupac.orgrsc.org. Gold and copper catalysts, in particular, have been successfully employed in key cyclization steps rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.netacs.orgaalto.fiiupac.org.

Homogeneous gold catalysis has emerged as a powerful tool in natural product synthesis due to its ability to activate carbon-carbon multiple bonds rsc.orgrsc.orgiupac.org. Gold-catalyzed cycloisomerization of α-hydroxyallenes is a key transformation in the synthesis of this compound, providing access to the 2,5-dihydrofuran core rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.netacs.orgresearchgate.netaalto.fiepfl.ch.

This reaction proceeds with high reactivity and excellent axis-to-center chirality transfer, converting the axial chirality of the allene (B1206475) into a new stereogenic center in the cyclic product rsc.orgrsc.orgresearchgate.nettaylorandfrancis.comiupac.orgresearchgate.net. The efficiency of this gold-catalyzed cycloisomerization, even with low catalyst loadings, highlights its significance in the synthetic route rsc.orgrsc.org.

Copper-mediated reactions of propargyl oxiranes are integral to the synthetic sequence leading to the allene precursors used in the gold-catalyzed cycloisomerization rsc.orgrsc.orgcolab.wsrsc.orgresearchgate.netaalto.fiscispace.com. Specifically, copper-mediated SN2' substitution of propargyl oxiranes has been employed to generate the required α-hydroxyallenes with high anti-stereoselectivity rsc.orgrsc.orgscispace.comnottingham.ac.uk.

Here is a summary of key synthetic steps and their associated stereoselectivity and yield, based on the provided information:

StepSubstrateReagent/CatalystProductStereoselectivity (dr/ee)YieldCitation
Copper-mediated SN2' substitution of propargyl oxiranePropargyl oxirane 9 (R,R,R)Methylmagnesium-cyanocuprate, P(OPh)3/CuDihydroxyallene 10Excellent stereocontrol (>98% ee)93% rsc.orgrsc.org
Gold-catalyzed cycloisomerization of α-hydroxyalleneDihydroxyallene 10AuCl3 (0.05 mol%) in THF2,5-dihydrofuran 1198:2 dr, >98% eeGood rsc.orgrsc.org
Gold-catalyzed cycloisomerization of α-hydroxyalleneAllenic diol 15AuCl3 (0.05 mol%) in THFKey intermediate96% de, >98% ee97% rsc.orgrsc.org
Katsuki-Sharpless epoxidationEnyne (R)-8D-(−)-diethyl tartrateOxirane 9>98% eeNot specified rsc.orgrsc.org
Katsuki-Sharpless epoxidationEnyne 8L-(+)-diethyl tartrateEpoxide ent-9, unreacted (R)-8>98% ee42% (ent-9), 43% ((R)-8) rsc.orgrsc.org
Other Metal-Catalyzed (e.g., Palladium, Iron) Intermediates

While the total synthesis of this compound has been reported, notably involving gold-catalyzed cycloisomerization chim.itacs.orgrsc.org, direct examples specifically detailing the use of palladium or iron catalyzed intermediates in the core structure formation of this compound were not prominently found in the surveyed literature. However, these metal catalysts are widely employed in the synthesis of related heterocyclic compounds, and the principles and intermediates involved in these reactions could be conceptually applied to the this compound scaffold.

Palladium catalysis, for instance, is a versatile tool for constructing heterocyclic systems through various transformations, including C-C and C-heteroatom bond formation. Palladium-catalyzed reactions often proceed via intermediates such as palladacycles, π-allyl palladium complexes, or oxidative addition/reductive elimination species numberanalytics.comnih.govorganic-chemistry.orgsnnu.edu.cn. In the synthesis of isochromanones and isochromenes, palladium catalysis has been utilized in reactions like the carbonylation of o-xylylene (B1219910) dihalides and annulation reactions involving alkynes and ortho-substituted aromatic precursors nih.govorganic-chemistry.orglookchem.commdpi.comsioc-journal.cn. These processes highlight the ability of palladium to facilitate cyclization events crucial for building cyclic frameworks akin to portions of the β-carboline system. For example, palladium-catalyzed cascade cyclization reactions involving C-H activation have been developed for the synthesis of isochromenones researchgate.net.

Iron catalysis has also emerged as a more sustainable and cost-effective alternative to other transition metals in organic synthesis snnu.edu.cnbu.edu. Iron catalysts can participate in a variety of transformations, including C-H activation, cross-coupling reactions, and cyclization reactions acs.orgsnnu.edu.cnbu.eduacs.orgliv.ac.uksioc-journal.cnnih.govmdpi.com. While direct applications in this compound synthesis were not identified, iron catalysts have been employed in the synthesis of nitrogen-containing heterocycles, such as indolines and indoles, which share some structural features with the β-carboline core nih.gov. Iron-catalyzed dehydrogenative α-oxygenation of ethers has also been reported for the synthesis of isochromanones, demonstrating the potential of iron in constructing oxygen heterocycles relevant to related natural product synthesis liv.ac.ukacs.org. The mechanisms often involve the generation of reactive iron species capable of promoting bond formation and rearrangement.

The absence of specific reported examples of this compound synthesis utilizing palladium or iron catalyzed intermediates in the surveyed literature does not preclude their potential applicability. Further research could explore the viability of adapting known palladium or iron catalyzed methodologies for the efficient construction of the this compound core or its key intermediates.

Cascade and Tandem Reaction Sequences

Cascade (also known as domino or tandem) reactions are powerful synthetic strategies that involve a sequence of two or more chemical transformations occurring in a single reaction vessel without isolation of intermediates rsc.orgresearchgate.netnumberanalytics.commdpi.comsioc-journal.cnacs.orgrsc.orgfrontiersin.orgresearchgate.netresearchgate.net. These reactions offer significant advantages in terms of efficiency, atom economy, and reduction of waste numberanalytics.commdpi.comsioc-journal.cn. While a gold-catalyzed cycloisomerization has been reported as a key step in the total synthesis of this compound chim.itacs.orgrsc.org, highlighting the utility of cascade processes in its construction, specific palladium- or iron-catalyzed cascade or tandem sequences directly applied to this compound synthesis were not found in the surveyed literature.

However, cascade and tandem reactions are widely applied in the synthesis of diverse heterocyclic compounds, including those structurally related to this compound chim.itacs.orgrsc.orgresearchgate.netnumberanalytics.commdpi.comsioc-journal.cnresearchgate.netacs.orgrsc.orgfrontiersin.orgresearchgate.netresearchgate.netthieme-connect.comchinesechemsoc.orgresearchgate.netmdpi.com. These sequences can involve various types of reactions, such as cyclizations, additions, rearrangements, and cross-coupling reactions, often catalyzed by transition metals or organic catalysts chim.itacs.orgrsc.orgresearchgate.netnumberanalytics.commdpi.comsioc-journal.cnresearchgate.netacs.orgrsc.orgfrontiersin.orgresearchgate.netresearchgate.netthieme-connect.comchinesechemsoc.orgresearchgate.netmdpi.com. For instance, palladium-catalyzed domino reactions have been developed for the synthesis of isochromenes mdpi.com. Similarly, silver-catalyzed tandem reactions involving cycloisomerization have been used to synthesize spirocyclic compounds containing the isochromene framework researchgate.net. Cascade reactions based on the reactivity of intermediates like ketenimines have also been explored for heterocyclic synthesis thieme-connect.com.

The application of cascade and tandem reactions to the synthesis of the β-carboline core could involve sequences that efficiently assemble the polycyclic system from simpler precursors. While specific examples for this compound are not detailed in the search results, the success of a gold-catalyzed cycloisomerization in its synthesis chim.itacs.orgrsc.org underscores the potential of multi-step processes in a single pot for constructing this complex molecule. Future synthetic efforts towards this compound and its analogs could benefit from the development of novel palladium- or iron-catalyzed cascade or tandem sequences designed to rapidly build the characteristic β-carboline framework.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products like this compound is a common practice in medicinal chemistry and chemical biology to explore structure-activity relationships and develop compounds with improved properties. While specific details on the synthesis of this compound analogs were not found in the surveyed literature, general principles of rational design and established methodologies for derivative synthesis of related heterocyclic and natural product scaffolds would likely be applicable.

Rational Design Principles for Structural Modification

Rational design of natural product analogs involves using structural and biological information to guide modifications aimed at enhancing desired properties, such as potency, selectivity, or metabolic stability nih.govresearchgate.netsioc-journal.cnacs.orgmdpi.comnih.gov. This often begins with understanding the core structure of the natural product and identifying key functional groups or regions important for its biological activity. For a β-carboline alkaloid like this compound, modifications could target the indole (B1671886) or the fused pyridine (B92270) rings, as well as any substituents present on the molecule.

Rational design principles may involve:

Bioisosteric Replacement: Substituting functional groups with others having similar physicochemical properties but potentially altered metabolic profiles or interactions with biological targets sioc-journal.cn.

Scaffold Hopping: Replacing the core β-carboline scaffold with a different but structurally related system while retaining key pharmacophoric elements.

Substituent Exploration: Introducing or modifying substituents at various positions on the this compound core to tune its properties. This can be guided by computational studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis nih.govresearchgate.netacs.orgnih.gov.

Chiral Modulation: Synthesizing different stereoisomers or introducing chiral centers to investigate the impact of stereochemistry on activity, given that natural products often exhibit specific stereochemistry chim.itacs.orgrsc.orgsioc-journal.cn.

Studies on the rational design of analogs of other natural products and heterocyclic compounds, such as isoflavones, homoisoflavones, and DNA-alkylating agents, illustrate these principles nih.govbu.eduacs.orgresearchgate.netnih.gov. These efforts often involve a combination of computational modeling and synthetic chemistry to generate targeted libraries of compounds for evaluation.

Methodological Adaptations for Derivative Synthesis

The synthesis of this compound analogs would require adapting established synthetic methodologies to incorporate structural modifications at specific positions. Given the complex nature of the β-carboline scaffold, synthetic strategies might involve:

Late-Stage Functionalization: Introducing substituents or modifying existing functional groups on a pre-formed this compound core or a late-stage intermediate. This could involve reactions like functional group interconversions, coupling reactions, or oxidation/reduction reactions researchgate.net.

Synthesis from Modified Precursors: Synthesizing the β-carboline core from building blocks that already contain the desired modifications. This requires developing convergent synthetic routes that allow for the introduction of diversity at an early stage.

Utilizing Protecting Group Strategies: Employing appropriate protecting groups to selectively functionalize one part of the molecule while preserving the integrity of other sensitive functionalities.

Exploiting Cascade or Tandem Reactions: Designing cascade or tandem sequences that can directly generate modified β-carboline structures from appropriately substituted starting materials rsc.orgresearchgate.netnumberanalytics.commdpi.comsioc-journal.cnacs.orgrsc.orgfrontiersin.orgresearchgate.netresearchgate.net.

Methodological adaptations for synthesizing heterocyclic analogs are well-documented in the literature, emphasizing the use of efficient and selective reactions, including metal-catalyzed couplings, cycloadditions, and multicomponent reactions rsc.orgsnnu.edu.cnacs.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov. The specific adaptations for this compound derivatives would depend on the nature and location of the desired structural changes, requiring careful consideration of reaction compatibility and selectivity.

Biosynthetic Pathways and Precursor Investigations

Proposed Biosynthetic Routes for β-Carboline Alkaloids

The core structure of β-carboline alkaloids, a tricyclic 9H-pyrido[3,4-b]indole ring system, is generally understood to be derived from tryptophan or its decarboxylated derivative, tryptamine (B22526) acs.orgmdpi.com. A central reaction in the formation of this skeleton is the Pictet-Spengler reaction. This reaction typically involves the condensation of tryptamine or a tryptophan derivative with an aldehyde or α-keto acid, followed by cyclization and subsequent modifications such as oxidation and decarboxylation acs.orgmdpi.com.

While the specific biosynthetic pathway leading directly to isochrysotricine has not been fully elucidated in the provided search results, the general principles of β-carboline biosynthesis offer insights into its potential formation. Studies on other β-carbolines suggest that tryptophan serves as a primary precursor acs.orgmdpi.com. For instance, harmala alkaloids are proposed to be synthesized starting from tryptamine and pyruvic acid via a Pictet-Spengler type reaction researchgate.net. Another study indicates that tryptophan and an aldehyde metabolite are precursors for β-carboline alkaloids like flazin (B10727) nih.gov.

Some proposed biosynthetic routes for β-carboline alkaloids involve the enzymatic Pictet-Spengler reaction with tryptamine and a carbonyl compound frontiersin.org. This is followed by consecutive steps such as decarboxylation and oxidation to yield the final β-carboline structure frontiersin.org. Variations in the aldehyde or keto acid involved in the Pictet-Spengler reaction contribute to the diversity of β-carboline structures observed in nature acs.org.

Enzymatic Transformations and Key Biosynthetic Intermediates

Enzymes play crucial roles in catalyzing the steps involved in β-carboline biosynthesis. The Pictet-Spengler reaction, a key step in forming the β-carboline core, can be enzyme-catalyzed frontiersin.org. For example, McbB from Marinactinospora thermotolerans is a novel enzyme proposed to catalyze the Pictet-Spengler reaction of L-tryptophan and oxaloacetaldehyde to produce the β-carboline scaffold of marinacarbolines acs.org. This enzymatic reaction involves specific residues, such as a negatively charged Glu97 in McbB, to facilitate the process frontiersin.orgresearchgate.net.

Following the Pictet-Spengler cyclization, further enzymatic transformations, including oxidation and decarboxylation, are necessary to yield the diverse array of β-carboline alkaloids frontiersin.organalis.com.my. Heme peroxidases have been implicated in the oxidation of tetrahydro β-carbolines to their aromatic forms mdpi.com.

Key intermediates in β-carboline biosynthesis include tetrahydro-β-carbolines, which are formed directly from the Pictet-Spengler reaction acs.organalis.com.my. These tetrahydro derivatives can then undergo further modifications, such as oxidation and decarboxylation, to become fully aromatic β-carbolines acs.organalis.com.my. For instance, tetrahydro-β-carboline-3-carboxylic acids are reported as abundant forms derived from tryptophan acs.org.

Research has also identified specific biosynthetic gene clusters involved in the formation of β-carboline core structures in microorganisms researchgate.net. These gene clusters encode the enzymes responsible for the various steps in the pathway researchgate.net.

Metabolic Precursor Incorporation Studies

Metabolic precursor incorporation studies are valuable for confirming proposed biosynthetic routes and identifying the direct precursors of natural products. While specific precursor incorporation studies for this compound were not detailed in the provided search results, studies on other β-carboline alkaloids demonstrate the utility of this approach.

For example, L-tryptophan has been shown to react with α-dicarbonyl compounds to afford new β-carbolines, indicating its role as a precursor acs.org. The reaction of L-tryptophan with formaldehyde (B43269) via Pictet-Spengler condensation yields tetrahydro-β-carboline, which can then be converted to the aromatic β-carboline through oxidation and decarboxylation analis.com.my.

Studies involving feeding experiments with labeled precursors, such as fluorotryptophan, have been used in heterologous expression systems to generate modified β-carboline alkaloids, further supporting the incorporation of tryptophan derivatives into the β-carboline skeleton researchgate.net.

The prediction of starting substrates in alkaloid biosynthesis, such as Indole-3-GGPP for this compound based on database information, suggests potential precursors that could be investigated through incorporation studies knapsackfamily.com.

Mechanistic Studies at the Molecular and Cellular Levels in Vitro

Identification of Molecular Targets

Identifying the molecular targets of a compound is a fundamental step in understanding its biological activity. These targets can include a variety of biomolecules within a cell.

Protein-Ligand Interactions

Protein-ligand interactions involve the binding of a small molecule, like isochrysotricine, to a protein. This binding can alter the protein's conformation, activity, or interaction with other molecules. Studies in this area utilize various techniques to characterize the binding event, including determining binding affinity, stoichiometry, and the specific residues involved in the interaction. researchgate.nettainstruments.comfrontiersin.org While general methods for studying protein-ligand interactions are well-established, specific detailed findings regarding this compound's interactions with particular proteins require dedicated research. Techniques such as isothermal titration calorimetry (ITC) and molecular docking simulations are commonly employed to study these interactions in vitro and in silico. tainstruments.comfrontiersin.orgbiorxiv.org

Nucleic Acid Interactions

Interactions between small molecules and nucleic acids (DNA and RNA) can also play a significant role in biological activity. These interactions can involve binding to the DNA double helix (e.g., intercalation, groove binding) or specific RNA structures. thermofisher.combiorxiv.orgmdpi.com Studying nucleic acid interactions in vitro often involves techniques like electrophoretic mobility shift assays (EMSA), pull-down assays, and spectroscopic methods. thermofisher.commdpi.comthermofisher.comnih.gov The influence of the cellular environment, including macromolecular crowding, on nucleic acid interactions is also a consideration in in vitro studies. biorxiv.org Specific research detailing this compound's direct interactions with DNA or RNA is necessary to understand this aspect of its mechanism.

Enzyme Inhibition and Activation Mechanisms (In Vitro)

Enzymes are crucial protein targets, and compounds can exert their effects by inhibiting or activating enzyme activity. sigmaaldrich.compatsnap.com In vitro enzyme assays are used to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the kinetic parameters associated with the interaction (e.g., K_i, V_max, K_m). patsnap.commdpi.com Mechanism-based inhibition, where the inhibitor is processed by the enzyme to form a reactive species that inactivates the enzyme, is another important mechanism studied in vitro. mdpi.comnih.gov Research into this compound's effects on specific enzymes would involve conducting such in vitro assays to characterize its impact on their catalytic activity.

Structural Activity Relationships (SAR) for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how variations in a compound's chemical structure influence its biological activity. creative-biolabs.comscispace.commdpi.comrsc.orgresearchgate.net By synthesizing and testing a series of analogs with slight structural modifications, researchers can identify the key functional groups and structural features responsible for the observed activity. creative-biolabs.commdpi.com This information is invaluable for understanding the molecular basis of the compound's interaction with its target(s) and for rational design of more potent or selective derivatives. creative-biolabs.comrsc.org

Correlating Stereochemistry with Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition, particularly in interactions with biological targets like proteins and enzymes which are chiral. thieme-connect.com Different stereoisomers of a compound can exhibit vastly different biological activities due to how they fit into the binding site of a target molecule and the specific interactions they can form. pageplace.de Studies correlating stereochemistry with molecular recognition for this compound would involve synthesizing its different stereoisomers and evaluating their in vitro activities and binding characteristics to understand the stereospecificity of its interactions. psu.edutesisenred.netpageplace.deresearchgate.net

Compound Names and PubChem CIDs

CompoundPubChem CID
This compound(Information not found in search results)
Lundurine(Information not found in search results)
Rhynchophylline10249
Isoterchebulin16143735
Thalidomide5426
Niclosamide4479
Genistein5280342
Harmine3407
Isoliensinine21676027

Interactive Data Tables

For illustrative purposes, if data were available, a table on enzyme inhibition might look like this:

Enzyme TargetIC50 (µM)Inhibition Type
Enzyme AX.XXCompetitive
Enzyme BY.YYNon-competitive

And a table on cellular pathway modulation could be structured as:

Cellular PathwayEffect (e.g., Activation/Inhibition)Measured Change (e.g., Fold Change in Protein Level)
Pathway 1Activation+Z.ZZ
Pathway 2Inhibition-W.WW

These tables are examples of how data would be presented if specific research findings on this compound's in vitro mechanisms were extracted from the search results.

Influence of Functional Group Modifications on Biological Activity (In Vitro)

The influence of functional group modifications on the biological activity of compounds is a critical area of research in medicinal chemistry and natural product studies. u-tokyo.ac.jpsolubilityofthings.com Altering functional groups can significantly impact a compound's interaction with biological targets, affecting its potency and selectivity. u-tokyo.ac.jpsolubilityofthings.com

Research on various compound classes has shown that subtle changes in functional groups can lead to profound differences in in vitro biological activity. For example, studies on isothiocyanates have revealed that variations in the side-chain structure lead to differential effects on cellular processes such as cell cycle arrest and apoptosis induction in vitro. nih.gov Similarly, modifications to isoxazole-based molecules with a trifluoromethyl (-CF₃) functional group have been shown to enhance anti-cancer activity against human breast cancer cell lines in vitro. rsc.org The trifluoromethylated analogue was significantly more active than its non-trifluoromethylated counterpart. rsc.org Studies on nanoplastics have also shown that functional group modifications, such as the addition of amino (-NH₂) or carboxyl (-COOH) groups, influence their toxicity to mammalian cells in vitro, with positively charged amino-modified nanoplastics inducing stronger toxicity. frontiersin.org

While the general principle of functional group modification influencing in vitro biological activity is well-established across various compound classes, specific detailed research findings on how modifications to the functional groups of this compound directly impact its in vitro biological activity were not extensively available in the search results. The synthesis of this compound and related β-carboline alkaloids has been reported, sometimes involving gold-catalyzed cycloisomerization reactions, which highlights the chemical tractability of this structural class. psu.edufizmathim.comresearchgate.nettesisenred.netresearchgate.net However, explicit data tables detailing the in vitro biological activities of specific functional group modified this compound analogues were not found within the scope of this search.

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography plays a vital role in separating Isochrysotricine from reaction mixtures or crude extracts and in determining its purity. Various chromatographic methods are employed depending on the scale and requirements of the analysis or purification.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical assessment and preparative isolation of compounds like this compound. HPLC allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. Analytical HPLC is used to determine the purity of a sample and to quantify the amount of this compound present. Preparative HPLC, on the other hand, is used to isolate larger quantities of the pure compound for further studies. The choice of stationary phase (e.g., reversed-phase or normal-phase) and mobile phase composition is optimized to achieve effective separation based on the chemical properties of this compound and co-occurring substances. HPLC analysis using a chiral stationary phase has been employed to determine the enantiomeric ratio of related compounds, suggesting its potential application for assessing the enantiopurity of chiral forms of this compound if applicable. tesisenred.netresearchgate.netnih.gov HPLC systems typically include a pump, injector, separation column, and a detector, such as a UV-Vis detector or a mass spectrometer. tesisenred.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful techniques for the analysis of volatile or semi-volatile compounds. While direct application to this compound would depend on its volatility or suitability for derivatization, GC/MS is a standard tool in organic chemistry for identifying and quantifying components in a mixture. researchgate.netinnovatechlabs.comnotulaebotanicae.rothermofisher.com In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase, separating components based on their boiling points and interaction with the stationary phase. innovatechlabs.com Coupling GC with Mass Spectrometry (GC/MS) allows for the identification of separated compounds by their mass fragmentation patterns. researchgate.netinnovatechlabs.comnotulaebotanicae.rothermofisher.com Although not explicitly detailed for this compound in the search results, GC/MS is a general technique that could be applied if the compound or its derivatives are amenable to this method. GC-MS systems are commonly used for both targeted and untargeted analysis, providing high sensitivity and selectivity. thermofisher.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reactions, assessing the purity of samples, and preliminary separation. mdpi.commdpi.comthieme-connect.com In TLC, a small amount of the sample is spotted onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. The plate is then placed in a solvent (mobile phase), which moves up the plate by capillary action. Compounds separate based on their polarity and differential interaction with the stationary and mobile phases, resulting in distinct spots. mdpi.com Visualization of the spots can be done under UV light or by using staining reagents. TLC is frequently used in the synthesis and purification of organic compounds, including those structurally related to this compound, to quickly check the progress of a reaction or the complexity of a mixture before employing more advanced techniques like column chromatography or HPLC. mdpi.commdpi.comthieme-connect.com

Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods provide detailed information about the structure of this compound, allowing for its unambiguous identification and the elucidation of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used to gain comprehensive structural information about this compound. mdpi.commdpi.comrsc.orgtaltech.ee 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments. mdpi.commdpi.comrsc.orgtaltech.ee Chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra are used to determine the number and types of protons and their connectivity. mdpi.commdpi.comrsc.org ¹³C NMR, often with DEPT experiments, helps in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons). mdpi.commdpi.comrsc.org 2D NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about coupling between protons and correlations between carbons and protons, enabling the assignment of signals and the mapping of the molecular skeleton. taltech.ee For example, ¹H and ¹³C NMR spectra, including DEPT experiments, have been used to characterize compounds, with chemical shifts reported relative to internal standards like SiMe₄ or the solvent peak. mdpi.commdpi.comrsc.orgtaltech.ee

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, which is used to determine the molecular weight of a compound and its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, often to several decimal places, allowing for the determination of the exact molecular formula of a compound. rsc.orgchromatographyonline.comfilab.frbiocompare.com This high mass accuracy helps to distinguish between compounds with very similar nominal masses. chromatographyonline.comfilab.fr Tandem Mass Spectrometry (MS/MS), also known as MS², involves fragmentation of selected ions and analysis of the resulting fragment ions. chromatographyonline.comfilab.frbiocompare.comnih.gov This fragmentation pattern provides structural information about the compound. MS/MS can be performed using various mass analyzer combinations, such as triple quadrupole or quadrupole time-of-flight (QTOF) systems. thermofisher.comchromatographyonline.comfilab.frbiocompare.com HRMS, including techniques like FAB-HRMS, has been used to confirm the molecular formula of synthesized compounds by comparing the calculated mass with the found mass of the molecular ion peak. rsc.org LC-MS/MS is a hyphenated technique that combines the separation power of liquid chromatography with the identification capabilities of tandem mass spectrometry, which is widely used for the analysis of complex samples. chromatographyonline.comfilab.frnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy are widely used techniques for the characterization of organic compounds. UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically between 200 and 800 nm. thieme-connect.dethieme-connect.com This technique is valuable for analyzing substances containing chromophores, which are structural features that absorb UV or visible light, often related to electronic transitions within the molecule. thieme-connect.dethieme-connect.com UV-Vis spectroscopy can be used for quantitative analysis to determine the concentration of chromophores in a solution and can also provide qualitative information, such as tracking changes in peak absorbance wavelengths to examine structural changes. thieme-connect.comijpsjournal.com

IR spectrophotometry, on the other hand, operates in the infrared region, typically from 2,500 to 16,000 nm, and measures the absorption of infrared radiation by chemical bonds. thieme-connect.de This absorption corresponds to vibrational transitions within the molecule, providing detailed information about the functional groups present and the molecular structure. thieme-connect.demdpi.com IR spectroscopy is particularly useful for identifying functional groups in organic compounds and studying molecular conformations. thieme-connect.de

While IR and UV-Vis spectroscopy are standard techniques for characterizing organic molecules and would be applicable to this compound for identifying its functional groups and chromophores, specific detailed IR or UV-Vis spectroscopic data for this compound were not found in the consulted search results. These techniques are often used in conjunction to provide a more comprehensive understanding of a material's features. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules and determining their absolute configuration. escholarship.orgacs.orgthieme-connect.comtesisenred.net These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral substance. escholarship.orgthieme-connect.com The resulting spectra or curves provide information related to the stereochemistry of the molecule, particularly when chromophores are present. escholarship.orgthieme-connect.com

Determining the absolute configuration of chiral centers is a critical aspect of characterizing natural products and synthetic molecules. acs.orgtesisenred.net While X-ray crystallography, NMR methods, and stereoselective synthesis can also be used, chiroptical methods offer a non-destructive spectroscopic approach. tesisenred.net Comparing experimental chiroptical spectra to computed spectra of possible stereoisomers is a common approach for absolute configuration assignment. acs.org

Research indicates that the absolute configuration of this compound, alongside related compounds like (–)-isocyclocapitelline, has been identified. thieme-connect.de This determination was linked to their synthesis via gold-catalyzed allene (B1206475) cycloisomerization, implying that chiroptical methods or other stereochemical analysis techniques were likely applied in this context. thieme-connect.de However, specific chiroptical spectra or detailed data for this compound were not presented in the search results.

Advanced Purification and Isolation Strategies in Research

Obtaining pure samples of natural products and synthetic compounds is essential for accurate characterization and biological evaluation.

Countercurrent Chromatography

Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography, is a separation technique that utilizes the partition of solutes between two immiscible liquid phases. researchgate.netuspnf.com Unlike traditional chromatography, CCC does not use a solid support matrix, which eliminates potential issues like irreversible adsorption of the sample. researchgate.netuspnf.comlearngxp.comeuropa.eu The separation is based on the partition coefficient (K) of the compounds between the stationary and mobile liquid phases, which are held in a spinning coil or chambers by centrifugal force. researchgate.netuspnf.com

CCC is recognized for its high resolution and gentle nature, making it suitable for the purification of natural products and other high-value compounds. researchgate.netuspnf.comeuropa.eu Various types of CCC exist, including Droplet Countercurrent Chromatography (DCCC) and High-Performance Countercurrent Chromatography (HPCCC), offering different operational parameters and efficiencies. researchgate.net Solvent systems for CCC are typically composed of two immiscible phases, such as mixtures of hexane, ethyl acetate, methanol, and water. uspnf.com

While CCC is a widely used technique for the isolation and purification of natural products, including alkaloids and glycosides uspnf.comlearngxp.comeuropa.eu, specific applications or detailed protocols for the isolation of this compound using countercurrent chromatography were not found in the provided search results.

Crystallization and Recrystallization for Purity Enhancement

Crystallization and recrystallization are fundamental techniques employed to purify solid compounds. nottingham.ac.ukscispace.comnih.gov The principle relies on the difference in solubility of the target compound and impurities in a suitable solvent or solvent system at different temperatures. nottingham.ac.ukscispace.comnih.gov Typically, the impure solid is dissolved in a heated solvent until saturation is reached. nottingham.ac.ukscispace.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities ideally remain dissolved in the solution. nottingham.ac.ukscispace.com The purified crystals are then separated, usually by filtration. scispace.com

Recrystallization is a crucial step for achieving high levels of purity in solid compounds and can be repeated to further enhance purity. nottingham.ac.ukscispace.com The choice of solvent is critical, requiring the compound to be soluble at elevated temperatures and less soluble at lower temperatures. scispace.com

In the context of chemical synthesis, including work related to compounds like this compound, crystallization and recrystallization are commonly used purification steps. escholarship.orgscispace.com For example, recrystallization has been mentioned for purifying compounds in research involving gold-catalyzed reactions that also discuss the synthesis of this compound. escholarship.org Crystallization has also been used to purify other natural products in studies that cite work on this compound. scispace.com While these instances highlight the relevance of recrystallization in the broader field, specific details or data tables regarding the recrystallization of this compound itself were not found in the search results.

Quantitative Analytical Method Development and Validation

Quantitative analytical method development and validation are essential processes to ensure that analytical procedures are suitable for their intended purpose, particularly in determining the amount or concentration of a substance. tesisenred.netlearngxp.com Method validation provides documented evidence of the method's suitability, accuracy, specificity, precision, linearity, range, limit of detection, limit of quantitation, and robustness. nih.govtesisenred.netlearngxp.com

The objective of validation is to demonstrate that the analytical procedure consistently yields accurate and reliable data within a specified range. learngxp.com This is crucial for various applications, including quality control, research studies, and regulatory submissions. tesisenred.netlearngxp.com Guidelines from organizations like the International Council for Harmonisation (ICH) provide detailed recommendations for method validation parameters and methodology. learngxp.com

Key validation parameters include:

Accuracy: The closeness of test results to the true value. tesisenred.net

Precision: The agreement between a series of measurements of the same homogeneous sample under prescribed conditions, assessed at levels like repeatability and intermediate precision. tesisenred.net

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. tesisenred.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitability.

Limit of Detection (LOD): The lowest amount of analyte that can be detected. tesisenred.net

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. tesisenred.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. tesisenred.net

Developing and validating quantitative analytical methods for this compound would be necessary for studies requiring precise determination of its concentration or purity. However, specific details or data from validated quantitative analytical methods for this compound were not found in the provided search results. General principles of method validation would apply if such methods were developed.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are valuable tools for exploring the three-dimensional structure and flexibility of molecules, including conformational analysis nih.govnih.gov. Conformational analysis aims to identify stable spatial arrangements of a molecule and understand the transitions between them. Molecular dynamics simulations can provide information about how a molecule's conformation changes over time and interacts with its environment nih.gov.

Based on the available search results, detailed molecular modeling or dynamics simulations specifically focused on the conformational analysis of Isochrysotricine were not found. While these techniques are generally applicable to organic molecules like this compound, specific research findings for this compound in this area are not present in the provided information.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on principles like Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, including electron distribution, energy levels (such as HOMO and LUMO), and charge distribution. These calculations can provide fundamental insights into a molecule's stability and reactivity. They can also be used to study reaction pathways, transition states, and activation energies.

Some computational studies have been conducted in the context of reactions relevant to this compound synthesis. For instance, computational chemistry has been used to demonstrate that certain molecular structures involved in the gold-catalyzed cycloisomerization of α-hydroxyallenes, a reaction type that can lead to compounds like this compound, are isoenergetic and have a practically zero barrier to interconversion. This indicates the utility of quantum chemical methods in understanding the energetics and feasibility of steps in the synthesis of complex molecules. However, specific detailed quantum chemical calculations focused solely on the electronic structure or intrinsic reactivity of this compound itself were not found in the provided search results.

Retrosynthetic Analysis and Reaction Pathway Predictions

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from a target molecule to simpler, readily available starting materials. Computational tools can aid in this process by suggesting possible disconnections and precursor molecules. Reaction pathway prediction involves using computational methods to map out the step-by-step transformation of reactants to products, including identifying intermediates and transition states.

This compound has been synthesized through multi-step routes, including those involving gold-catalyzed cycloisomerization. While the synthesis of this compound implies underlying retrosynthetic considerations and reaction pathways, detailed computational studies specifically outlining the retrosynthetic analysis or predicting alternative reaction pathways for this compound using computational methods were not explicitly detailed in the provided search results. Computational studies have been applied to understand the mechanisms of reactions relevant to its synthesis, such as the gold-catalyzed cycloisomerization, which contributes to understanding the reaction pathway.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

The total synthesis of Isochrysotricine has been a subject of interest, with notable achievements in developing enantioselective routes. Gold-catalyzed allene (B1206475) cycloisomerization has been identified as a key step in the first enantioselective total synthesis of (-)-isochrysotricine nih.govmdpi.comtesisenred.netpageplace.decsic.es. This method allows for efficient chirality transfer, which is crucial for synthesizing the specific stereoisomer found in nature nih.gov.

Future research in this area is likely to focus on developing more novel and sustainable synthetic strategies. This includes exploring alternative metal catalysts or organocatalytic approaches that offer improved efficiency, reduced environmental impact, and access to different stereoisomers or analogs. The development of atom-economical routes, which minimize waste by incorporating most or all of the starting materials into the final product, remains a significant goal in synthetic chemistry nih.gov. Research could also investigate cascade reactions or one-pot syntheses to streamline the process and reduce the number of synthetic steps.

Further exploration of copper-mediated and iron-catalyzed reactions, which have shown utility in the synthesis of related compounds or intermediates, could also lead to new routes for this compound tandfonline.comnih.gov. The aim is to achieve syntheses that are not only chemically efficient but also align with principles of green chemistry, utilizing renewable resources and less hazardous reagents where possible.

Comprehensive Elucidation of Biosynthetic Enzymes and Regulatory Networks

This compound is a natural product isolated from plants belonging to the Rubiaceae family, including Hedyotis capitellata and Galianthe ramosa scispace.comcolab.ws. Understanding the complete biosynthetic pathway of this compound in these organisms is a critical area for future research. While the general biosynthesis of β-carboline alkaloids in Rubiaceae has been studied, the specific enzymes and regulatory networks involved in the formation of this compound are yet to be fully elucidated scispace.com.

Future studies will likely employ a combination of genomics, transcriptomics, proteomics, and metabolomics to identify the genes encoding the biosynthetic enzymes. Techniques such as enzyme assays, gene knockout or silencing experiments, and in vitro reconstitution of proposed enzymatic steps will be essential to confirm the function of candidate genes and enzymes.

Furthermore, research will aim to understand the regulatory mechanisms that control the expression of these biosynthetic genes. This includes identifying transcription factors, signaling pathways, and environmental factors (such as light, temperature, or nutrient availability) that influence this compound production in the plant. Understanding these networks could potentially enable strategies for enhancing the sustainable production of this compound through metabolic engineering or optimized cultivation conditions of the producing plants. The variability in secondary metabolite production based on factors like genetics, environment, and plant age highlights the complexity of these regulatory networks scispace.com.

Discovery of New Molecular Mechanisms in Biological Systems (In Vitro)

While specific detailed in vitro molecular mechanism studies solely focused on this compound are limited in the provided search results, its classification as a β-carboline alkaloid provides valuable context for future research directions. Other β-carboline alkaloids have demonstrated a range of in vitro biological activities, including enzyme inhibition and cytotoxicity tesisenred.netpageplace.decolab.wsresearchgate.netnih.gov. For instance, certain β-carboline alkaloids from Galianthe ramosa have shown in vitro inhibitory effects on malate (B86768) synthase from Paracoccidioides fungus, an enzyme not found in humans colab.ws.

Future research on this compound should explore its specific molecular targets and mechanisms of action in vitro. This could involve:

Enzyme Inhibition Assays: Testing this compound against a panel of enzymes, particularly those relevant to pathways potentially modulated by β-carboline alkaloids or those identified as targets for related compounds.

Cellular Assays: Investigating its effects on various cell lines (excluding clinical applications as per instructions) to identify potential cellular processes it influences, such as cell proliferation, apoptosis, or differentiation. Studies on related compounds have shown in vitro cytotoxicity against cancer cell lines mdpi.compageplace.de.

Target Identification Studies: Utilizing techniques like activity-based protein profiling or pull-down assays to identify proteins that directly interact with this compound within a biological system.

Pathway Analysis: Employing transcriptomics or proteomics on treated cells to understand the broader biological pathways affected by this compound exposure.

These in vitro studies are crucial for understanding the fundamental biological effects of this compound at the molecular level, providing a basis for potential future research directions.

Advancements in Micro-scale and High-Throughput Analytical Methodologies

The analysis of natural products like this compound, whether from synthetic efforts or natural sources, requires sensitive, selective, and efficient analytical methods. High-throughput analytical methodologies are becoming increasingly important for screening compound libraries, analyzing fractions from plant extracts, and monitoring synthetic reactions. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (HPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) have been applied to the analysis of β-carboline alkaloids nih.govtandfonline.comneurology.orgcgg.gov.inacs.org.

Future advancements in this area for this compound research will involve the development and application of micro-scale and high-throughput techniques. This includes:

Miniaturization: Developing analytical methods that require smaller sample volumes, which is particularly useful when working with limited amounts of isolated natural product or in high-throughput screening formats thieme-connect.com.

Increased Throughput: Implementing faster chromatographic methods (e.g., UPLC) and rapid detection techniques (e.g., fast scanning MS) to analyze a larger number of samples in a shorter time nih.govthieme-connect.comknapsackfamily.com. High-throughput experimentation (HTE) is already being applied in chemical synthesis and requires commensurate analytical speed scispace.comthieme-connect.com.

Automation: Integrating automated sample preparation, injection, and data analysis systems to minimize manual labor and increase reproducibility thieme-connect.com.

Hyphenated Techniques: Further developing hyphenated techniques like LC-MS/MS or GC-MS for more comprehensive structural characterization and quantification of this compound and potential related metabolites or impurities.

These advancements will facilitate more efficient isolation from natural sources, faster quality control of synthetic batches, and high-throughput screening in biological assays.

Examples of High-Throughput Analytical Techniques Applicable to Alkaloids:

TechniqueDescriptionApplication to Alkaloids
HPLC-MSSeparates compounds by liquid chromatography and detects them by mass spectrometry.Identification and quantification of β-carboline alkaloids in complex mixtures. tandfonline.comcgg.gov.in
HPTLCPlanar chromatography technique offering high sample throughput.Simultaneous determination of multiple β-carboline alkaloids. nih.gov
UPLC-MS (as part of Metabolomics)Ultra-fast liquid chromatography coupled to mass spectrometry.Rapid profiling of low molecular weight compounds, including alkaloids. nih.gov

Exploration of this compound in Chemical Biology Applications (Non-Clinical)

Chemical biology is an interdisciplinary field that uses chemical principles and tools to investigate biological systems pageplace.de. Natural products, including alkaloids, are valuable probes in chemical biology for dissecting biological processes pageplace.de. Given the structural complexity and potential bioactivity of this compound, its exploration in non-clinical chemical biology applications represents a promising future direction.

This could involve:

Development as a Chemical Probe: Synthesizing modified versions of this compound (e.g., with attached fluorescent tags or affinity labels) to study its interactions with specific proteins or other biomolecules in vitro or in live cells (non-clinical settings).

Investigating Cellular Pathways: Using this compound to perturb specific cellular pathways in vitro and understand their function. For example, if it shows enzyme inhibitory activity, it can be used to study the consequences of inhibiting that enzyme in a cellular context.

Exploring Structure-Activity Relationships (SAR) in Non-Clinical Models: Synthesizing a series of this compound analogs with subtle structural variations and testing their effects in in vitro biological assays to understand which parts of the molecule are responsible for its activity.

Applications in Model Organisms (Non-Clinical): Utilizing this compound in non-clinical model organisms (e.g., in vitro cell cultures, yeast, or simple invertebrates) to study conserved biological processes or the function of specific proteins. The finding that some related β-carbolines inhibit an enzyme absent in humans colab.ws suggests potential for studying this enzyme in relevant model systems using this compound as a tool.

These non-clinical chemical biology applications aim to leverage the unique structure of this compound to gain fundamental insights into biological systems, rather than focusing on therapeutic development.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Isochrysotricine, and how can researchers validate purity and structural integrity?

  • Answer: Synthesis typically involves multi-step organic reactions, such as cycloaddition or asymmetric catalysis, depending on the target stereochemistry. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via NMR (¹H/¹³C) and HRMS (high-resolution mass spectrometry). Cross-referencing with literature-reported spectral data is critical . For novel derivatives, include X-ray crystallography to resolve ambiguities in stereochemical configurations .

Q. How should researchers design initial bioactivity assays for this compound against microbial targets?

  • Answer: Use a tiered approach:

Primary screens : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi.

Secondary screens : Time-kill kinetics and synergy studies with standard antibiotics (e.g., β-lactams).

Controls : Include positive (e.g., ciprofloxacin) and negative (solvent-only) controls. Ensure assays adhere to CLSI guidelines for reproducibility .

Q. What are the best practices for conducting a literature review on this compound’s physicochemical properties?

  • Answer: Use specialized databases (e.g., SciFinder, Reaxys) to collate data on solubility, logP, and stability. Prioritize peer-reviewed journals over preprint repositories. Cross-validate conflicting data (e.g., melting points) by replicating experimental conditions or consulting crystallographic datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

  • Answer: Address discrepancies via:

Mechanistic redundancy tests : Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify overlapping pathways.

Genetic knockdowns : Use CRISPR/Cas9 to silence putative targets (e.g., bacterial topoisomerases) and assess resistance development.

Data triangulation : Compare results across independent studies, noting methodological variations (e.g., bacterial strain selection) that may explain contradictions .

Q. What experimental strategies optimize this compound’s yield in scalable synthesis without compromising stereochemical fidelity?

  • Answer:

  • Catalyst screening : Test chiral ligands (e.g., BINAP) in asymmetric hydrogenation to enhance enantiomeric excess (ee).
  • Flow chemistry : Improve reaction efficiency and reduce side products via continuous processing.
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading) while monitoring ee via chiral HPLC .

Q. How should researchers analyze conflicting data on this compound’s cytotoxicity in mammalian cell lines?

  • Answer:

Dose-response reevaluation : Use IC₅₀ curves with extended concentration ranges (nM to μM) to identify threshold effects.

Cell-line specificity : Test across multiple lines (e.g., HEK293, HepG2) and primary cells to rule out lineage-specific toxicity.

Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity measurements to distinguish necrotic vs. apoptotic pathways .

Q. What statistical frameworks are appropriate for validating this compound’s synergistic effects in combination therapies?

  • Answer:

  • Chou-Talalay method : Calculate Combination Index (CI) using CompuSyn software to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Bliss independence model : Validate non-interaction assumptions via dose-matrix screens.
  • Error propagation : Report 95% confidence intervals for CI values to account for biological variability .

Methodological Considerations

  • Ethical compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for animal reporting .
  • Data transparency : Publish raw spectral data (NMR, HRMS) in supplementary materials to enable replication .
  • Conflict mitigation : Pre-register hypotheses and analytical protocols on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.